An In-Depth Technical Guide to 1-Bromo-2-iodoethane: Chemical Properties and Structure
An In-Depth Technical Guide to 1-Bromo-2-iodoethane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-iodoethane is a halogenated hydrocarbon of significant interest in organic synthesis.[1] Its unique structure, featuring both a bromine and an iodine atom on adjacent carbons, imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 1-bromo-2-iodoethane, tailored for professionals in research and development.
Chemical Structure and Identifiers
The structural and identifying information for 1-bromo-2-iodoethane is crucial for its accurate use and documentation in a research setting.
| Identifier | Value |
| IUPAC Name | 1-bromo-2-iodoethane[2][3] |
| CAS Number | 590-16-9[3] |
| Molecular Formula | C₂H₄BrI[3] |
| SMILES | C(CI)Br[3] |
| InChI | InChI=1S/C2H4BrI/c3-1-2-4/h1-2H2[2][3] |
| InChIKey | HKQCJJOXYWQRFN-UHFFFAOYSA-N[2][3] |
Physicochemical Properties
A summary of the key physicochemical properties of 1-bromo-2-iodoethane is presented in the table below. These properties are essential for designing experimental setups and for understanding the compound's behavior in various chemical environments.
| Property | Value |
| Molecular Weight | 234.86 g/mol [3] |
| Appearance | Low-melting solid or liquid[1] |
| Density | 2.516 g/cm³[1] |
| Melting Point | 28 °C[1] |
| Boiling Point | 163-166 °C[1] |
| Refractive Index | ~1.6410[1] |
| Purity (typical) | ≥95% to ≥98.0%[1][2][4] |
Reactivity and Synthetic Applications
1-Bromo-2-iodoethane is a versatile reagent in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions. The presence of two different halogen atoms allows for selective reactivity. The carbon-iodine bond is generally more reactive towards nucleophilic attack than the carbon-bromine bond, a principle that can be exploited in sequential substitution reactions.
A significant application of 1-bromo-2-iodoethane is in the preparation of ω-halo-α,β-unsaturated ketones and aldehydes, which are important building blocks in more complex molecular architectures.[1]
The synthesis of 1-bromo-2-iodoethane can be achieved through the reaction of ethene with a mixture of bromine and iodine.
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of 1-bromo-2-iodoethane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show two triplets, corresponding to the two non-equivalent methylene groups (-CH₂Br and -CH₂I). The methylene group attached to the more electronegative bromine atom would likely appear at a slightly different chemical shift than the methylene group attached to the iodine atom.
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¹³C NMR : The carbon-13 NMR spectrum will exhibit two distinct signals for the two carbon atoms, each coupled to a different halogen.
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Infrared (IR) Spectroscopy : The IR spectrum will be characterized by C-H stretching and bending vibrations. The C-Br and C-I stretching frequencies will also be present, typically in the fingerprint region of the spectrum.
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Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), a characteristic M+2 peak with an intensity ratio of approximately 1:1 will be observed for fragments containing bromine.
Safety and Handling
1-Bromo-2-iodoethane is classified as an irritant.[3] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements: [4]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
Representative Protocol for Nucleophilic Substitution
This protocol outlines a general procedure for a nucleophilic substitution reaction using 1-bromo-2-iodoethane. The specific nucleophile, solvent, and reaction conditions may need to be optimized for a particular transformation.
Objective: To synthesize a product via nucleophilic displacement of one of the halogen atoms of 1-bromo-2-iodoethane.
Materials:
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1-Bromo-2-iodoethane
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Nucleophile (e.g., sodium azide, a primary amine)
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Anhydrous aprotic solvent (e.g., acetone, acetonitrile, or DMF)
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Base (if required, e.g., potassium carbonate or triethylamine)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser (if heating is required)
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Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.1 - 1.5 equivalents) in the chosen anhydrous solvent.
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If the reaction requires a base to neutralize the generated acid, add it to the solution at this stage.
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Add 1-bromo-2-iodoethane (1.0 equivalent) to the stirred solution.
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The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding water or an appropriate aqueous solution.
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Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography or distillation.
Visualizations
Logical Workflow for Synthetic Use
The following diagram illustrates a typical workflow for utilizing 1-bromo-2-iodoethane in a synthetic protocol.
Caption: A generalized workflow for a synthetic reaction involving 1-bromo-2-iodoethane.
Safety and Handling Protocol
This diagram outlines the essential steps for the safe handling of 1-bromo-2-iodoethane.
Caption: A flowchart detailing the key safety procedures for handling 1-bromo-2-iodoethane.
